![molecular formula C6H4Cl2N2O2 B3168916 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid CAS No. 933702-99-9](/img/structure/B3168916.png)
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid
Overview
Description
2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, one carbon is substituted with a methyl group, and another carbon is substituted with a carboxylic acid group .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid serves as a starting material in synthesizing various derivatives. For instance, its reaction with amines results in corresponding amides, important in chemical research for their potential applications (Machoń & Jasztold-Howorko, 1976).
- Formation of Thiazolo[4,5-d] Pyrimidine Derivatives : This compound is instrumental in producing new thiazolo[4,5-d] pyrimidine derivatives, which are significant in medicinal chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Chemical Properties and Transformations
- Formation of Pyrimidines : It is used in the generation of various pyrimidines and their functionalization. This process involves halogen/metal permutation and subsequent reactions, critical in the synthesis of complex organic compounds (Schlosser, Lefebvre, & Ondi, 2006).
- Cycloacylation Reactions : The compound undergoes cycloacylation, leading to the production of pyrimidine-5-carboxylic acid esters. These reactions have significance in the development of pharmaceuticals and other chemicals (Grohe & Heitzer, 1973).
Pharmaceutical and Industrial Applications
- Anticancer Drug Intermediate : It's a key intermediate in the synthesis of the anticancer drug dasatinib, highlighting its importance in pharmaceutical research (Guo Lei-ming, 2012).
- Production in Pharmaceutical and Explosive Industries : It finds application in the manufacturing of products valuable in both pharmaceutical and explosive industries, demonstrating its versatility in different sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Other Applications
- Investigation of Regioselectivity : Research on this compound includes exploring its regioselectivity in chemical reactions. This aspect is crucial in organic synthesis for producing specific desired products (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
- Structural Analysis in Crystallography : It's used in crystallography for the structural analysis of various compounds. Such studies are fundamental in the field of material sciences and drug design (Sutton & Cody, 1988).
properties
IUPAC Name |
2,4-dichloro-6-methylpyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-2-3(5(11)12)4(7)10-6(8)9-2/h1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTJWVUHMSHSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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